Lenalidomide 4'-PEG1-amine (dihydrochloride)
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Overview
Description
Lenalidomide 4’-PEG1-amine (dihydrochloride) is a compound derived from Lenalidomide, a well-known immunomodulatory drug. This compound is primarily used as a Cereblon ligand in the recruitment of CRBN protein, which is essential for the formation of PROTACs (Proteolysis Targeting Chimeras) . The compound incorporates a PEG1 linker and a terminal amine, making it suitable for conjugation to target protein ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide 4’-PEG1-amine (dihydrochloride) involves several steps, starting from LenalidomideThe reaction conditions often involve the use of suitable solvents and reagents to facilitate the conjugation .
Industrial Production Methods
Industrial production methods for Lenalidomide 4’-PEG1-amine (dihydrochloride) are designed to ensure high purity and yield. These methods often involve large-scale synthesis using automated systems to control reaction conditions precisely. The final product is then purified using techniques such as HPLC to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide 4’-PEG1-amine (dihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Conjugation Reactions: The PEG1 linker allows for conjugation to other molecules, forming PROTACs
Common Reagents and Conditions
Common reagents used in these reactions include:
Solvents: Suitable solvents such as DMSO or DMF.
Catalysts: Catalysts like EDCI or DCC for facilitating conjugation reactions
Major Products
The major products formed from these reactions are typically PROTACs, which are used for targeted protein degradation .
Scientific Research Applications
Lenalidomide 4’-PEG1-amine (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
The mechanism of action of Lenalidomide 4’-PEG1-amine (dihydrochloride) involves the recruitment of the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG1 linker and terminal amine facilitate the conjugation of the compound to target protein ligands, forming PROTACs that mediate targeted protein degradation .
Comparison with Similar Compounds
Lenalidomide 4’-PEG1-amine (dihydrochloride) is unique due to its specific structure, which includes a PEG1 linker and terminal amine. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with a different mechanism of action.
Pomalidomide: Another derivative of Thalidomide with similar applications but different structural features.
Lenalidomide: The parent compound, which lacks the PEG1 linker and terminal amine .
Properties
Molecular Formula |
C17H24Cl2N4O4 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-[7-[2-(2-aminoethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C17H22N4O4.2ClH/c18-6-8-25-9-7-19-13-3-1-2-11-12(13)10-21(17(11)24)14-4-5-15(22)20-16(14)23;;/h1-3,14,19H,4-10,18H2,(H,20,22,23);2*1H |
InChI Key |
ZAIRFSALVIPVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN.Cl.Cl |
Origin of Product |
United States |
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